[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol
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Overview
Description
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol is an organic compound that features a biphenyl structure with a dioxolane ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol typically involves the condensation of a biphenyl derivative with a dioxolane precursor. One common method includes the reaction of 1,3-dioxolane with a biphenyl compound under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as dimethyldichlorosilane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of [3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol involves its interaction with specific molecular targets. The dioxolane ring and biphenyl structure allow it to engage in various chemical interactions, potentially affecting biological pathways and molecular processes. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-2-ylmethanol: Shares the dioxolane ring but lacks the biphenyl structure.
3-(1,3-Dioxolan-2-yl)-1-propanol: Similar dioxolane ring but different alkyl chain.
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
[3-[3-(1,3-dioxolan-2-yl)phenyl]phenyl]methanol |
InChI |
InChI=1S/C16H16O3/c17-11-12-3-1-4-13(9-12)14-5-2-6-15(10-14)16-18-7-8-19-16/h1-6,9-10,16-17H,7-8,11H2 |
InChI Key |
WROMECHDBZFWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
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